![molecular formula C11H16N2O2S B182739 1-Methylsulfonyl-4-phenylpiperazine CAS No. 222038-81-5](/img/structure/B182739.png)
1-Methylsulfonyl-4-phenylpiperazine
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Description
1-Methylsulfonyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Applications
Building Block for Synthesis
MSPP serves as a crucial building block in organic synthesis. Its sulfonyl and piperazine groups allow for the creation of more complex molecules. The compound's ability to participate in various reactions makes it valuable in the development of new chemical entities.
Pharmacological Research
Recent studies have investigated the biological activities of MSPP, particularly its potential as an antimicrobial and anti-inflammatory agent. The compound's interaction with biological macromolecules, facilitated by its sulfonyl groups, suggests a mechanism that could influence various biological pathways.
Dopaminergic Activity
Research has shown that derivatives of piperazine, including MSPP, exhibit dopaminergic activity, making them candidates for treating neurological disorders. A study identified structural motifs within piperazine derivatives that correlate with their pharmacological responses, indicating that modifications to MSPP could enhance its therapeutic profile .
Case Study: Antinociceptive Effects
A study evaluated the antinociceptive effects of MSPP derivatives, demonstrating significant pain relief in animal models. The compounds were tested in tail-clip and hot-plate assays, revealing that certain derivatives had efficacy comparable to morphine, suggesting potential applications in pain management .
Medicinal Applications
Drug Development
MSPP is being explored as an intermediate in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting specific diseases. For instance, the compound's ability to inhibit monoamine oxidase (MAO) has been noted, which could be beneficial in treating depression and anxiety disorders .
Table 2: Summary of Pharmacological Activities
Activity | Study Reference | Findings |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anti-inflammatory | Reduced inflammation markers | |
Antinociceptive | Significant pain relief comparable to morphine |
Industrial Applications
Specialty Chemicals Production
In industrial settings, MSPP is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating various formulations used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMVRNFNRYPQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355391 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222038-81-5 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.